molecular formula C15H12F6N2 B1268579 2,2-Bis(3-aminophenyl)hexafluoropropane CAS No. 47250-53-3

2,2-Bis(3-aminophenyl)hexafluoropropane

Cat. No. B1268579
CAS RN: 47250-53-3
M. Wt: 334.26 g/mol
InChI Key: UVUCUHVQYAPMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(3-aminophenyl)hexafluoropropane is a chemical compound used primarily as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. These materials are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for various advanced applications.

Synthesis Analysis

The synthesis of 2,2-Bis(3-aminophenyl)hexafluoropropane involves the condensation of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with p-chloronitrobenzene, followed by reduction with hydrazine monohydrate and a palladium catalyst. This process results in the formation of the diamine needed for the production of fluorine-containing polyamides and polyimides (Liaw & Wang, 1996).

Molecular Structure Analysis

The molecular structure of 2,2-Bis(3-aminophenyl)hexafluoropropane is characterized by the presence of hexafluoropropane linking two phenyl rings, each substituted with an amino group at the 3-position. This structure contributes to the high thermal stability and mechanical strength of the polymers synthesized from this diamine.

Chemical Reactions and Properties

2,2-Bis(3-aminophenyl)hexafluoropropane is primarily used in polycondensation reactions with various dianhydrides to produce polyimides and polyamides. The resulting polymers exhibit low moisture absorption, high glass transition temperatures, and excellent dielectric properties due to the fluorinated backbone of the monomer (Guan et al., 2014).

Scientific Research Applications

Synthesis and Characterization in Polyimide Monomers

2,2-Bis(3-aminophenyl)hexafluoropropane has been utilized as a monomer in the synthesis of polyimides. For instance, Zhang Shu-xiang (2012) demonstrated its use as a raw material for polyimide monomers, highlighting its reaction with 6FDA in DMF to give polyimides through condensation polymerization (Zhang Shu-xiang, 2012).

Application in Fluorine-Containing Polybenzoxazoles

The compound has been applied in the creation of fluorine-containing polybenzoxazoles. Fu Ju-sun (2007) synthesized it through reactions involving 2,2-bis(4-hydroxyphenyl)-hexafluoropropane and potassium nitrate, leading to the production of fluorine-containing polybenzoxazole monomers (Fu Ju-sun, 2007).

Enhancing Solubility and Thermal Properties in Polyimides

Kim et al. (2004) used 2,2-Bis(3-aminophenyl)hexafluoropropane in polyimides synthesis, resulting in improved solubility in organic solvents and enhanced thermal stability. These properties make them suitable for microelectronic applications (Kim et al., 2004).

Developing High-Performance Nanocomposites

The compound has been involved in the development of lanthanide(III) oxide nanocomposites with hexafluoropropane-based polyimides. These composites, developed by Thompson et al. (2002), have potential applications in advanced material science (Thompson et al., 2002).

Safety And Hazards

The compound is moderately toxic by ingestion and skin contact. It is an eye irritant . It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it gets on skin .

Future Directions

2,2-Bis(3-aminophenyl)hexafluoropropane is an important intermediate for synthesizing thermally stable resins, which are used for high-temperature structural composites and high carbon yield structural matrices, such as carbon-carbon composites. These materials are used to manufacture re-entry missile nose cones, leading edges, rocket nozzles, and other structures that require high structural strength and thermal stability .

properties

IUPAC Name

3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(22)7-9)10-4-2-6-12(23)8-10/h1-8H,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCUHVQYAPMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348120
Record name 2,2-Bis(3-aminophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(3-aminophenyl)hexafluoropropane

CAS RN

47250-53-3
Record name 2,2-Bis(3-aminophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-aminophenyl)hexafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 4
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(3-aminophenyl)hexafluoropropane
Reactant of Route 6
Reactant of Route 6
2,2-Bis(3-aminophenyl)hexafluoropropane

Citations

For This Compound
59
Citations
KSY Lau, AL Landis, WJ Kelleghan… - Journal of Polymer …, 1982 - Wiley Online Library
The title compound was synthesized by hydrogenolysis of its precursor 2,2‐bis(4‐trifluoromethanesulfonatophenyl)hexafluoropropane (2) in the presence of a base. 2,2‐…
Number of citations: 15 onlinelibrary.wiley.com
E Vaccaro - 2000 - ui.adsabs.harvard.edu
Phenolic and quinonoid compounds are widely studied in biological sciences because of their ability to chelate heavy metals like iron and copper and recently have found new …
Number of citations: 1 ui.adsabs.harvard.edu
JW Kim, JH Chang - Polymers, 2020 - mdpi.com
Herein, poly(amic acid) (PAA) was synthesized using 4,4’-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) as a dianhydride and 2,2-bis(3-aminophenyl)hexafluoropropane (…
Number of citations: 10 www.mdpi.com
Y Kim, JH Chang - Applied Chemistry for Engineering, 2012 - koreascience.kr
A series of polyimide was prepared by reacting 4, 4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) as the anhydride monomer and 2, 2'-bis (trifluoromethyl) benzidine (TFB), 2…
Number of citations: 1 koreascience.kr
ML Caplan, DM Stoakley, AK St Clair - 1996 - ntrs.nasa.gov
An electrically conductive, thermooxidatively stable poltimide, especially a film thereof, is prepared from an intimate admixture of a particular polyimide and gold (III) ions, in an amount …
Number of citations: 1 ntrs.nasa.gov
LK Kwac, HG Kim, JH Chang - ACS omega, 2021 - ACS Publications
To improve the optical properties of polyimide (PI) films, we prepared two series of colorless transparent PIs from the dianhydride 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (…
Number of citations: 7 pubs.acs.org
김태형, 김상율, 제갈영순 - 한국고분자학회학술대회연구논문초록집, 2020 - dbpia.co.kr
김하은, 임승호, 권용록, 홍석주, 김정수, 김동현† 한국생산기술연구원 In silica-SBR rubber compound at tire tread, silica has a hydrophilic group and does not mix well with the rubber, …
Number of citations: 2 www.dbpia.co.kr
김용주, 최기원, 김태용, 노아현, 전혜련… - 한국고분자학회학술 …, 2020 - dbpia.co.kr
김하은, 임승호, 권용록, 홍석주, 김정수, 김동현† 한국생산기술연구원 In silica-SBR rubber compound at tire tread, silica has a hydrophilic group and does not mix well with the rubber, …
Number of citations: 2 www.dbpia.co.kr
김정수 - 한국고분자학회학술대회연구논문초록집, 2020 - dbpia.co.kr
김하은, 임승호, 권용록, 홍석주, 김정수, 김동현† 한국생산기술연구원 In silica-SBR rubber compound at tire tread, silica has a hydrophilic group and does not mix well with the rubber, …
Number of citations: 2 www.dbpia.co.kr
김지수, 김일 - 한국고분자학회학술대회연구논문초록집, 2020 - dbpia.co.kr
김하은, 임승호, 권용록, 홍석주, 김정수, 김동현† 한국생산기술연구원 In silica-SBR rubber compound at tire tread, silica has a hydrophilic group and does not mix well with the rubber, …
Number of citations: 0 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.